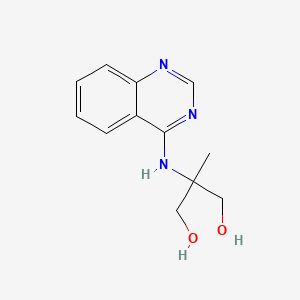
2-Methyl-2-(4-quinazolinylamino)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- is an organic compound with the molecular formula C12H15N3O2 This compound is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- typically involves the reaction of 2-methyl-1,3-propanediol with 4-chloroquinazoline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process may involve crystallization or advanced chromatographic techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as DMF or DMSO.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring is known to bind to the active sites of certain kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A related compound used in the synthesis of polymers and as a solvent.
4-Chloroquinazoline: A precursor in the synthesis of various quinazoline derivatives.
2-Amino-2-methyl-1,3-propanediol: Used in the production of surfactants and as a biological buffer.
Uniqueness
1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinazoline ring and the 1,3-propanediol moiety allows for versatile functionalization and a wide range of applications in different scientific fields.
Properties
CAS No. |
5429-59-4 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-methyl-2-(quinazolin-4-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C12H15N3O2/c1-12(6-16,7-17)15-11-9-4-2-3-5-10(9)13-8-14-11/h2-5,8,16-17H,6-7H2,1H3,(H,13,14,15) |
InChI Key |
JSZKNJOFAULIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


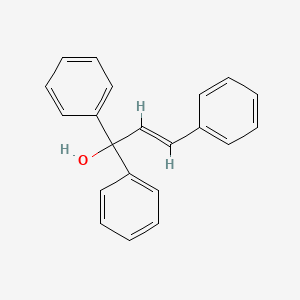
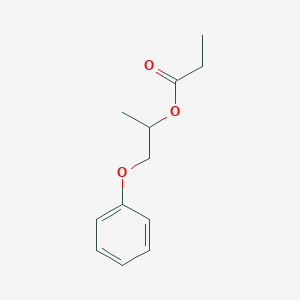
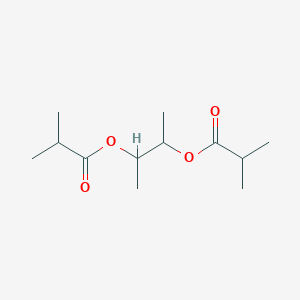
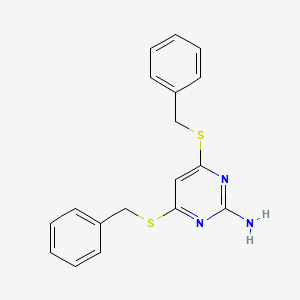

![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
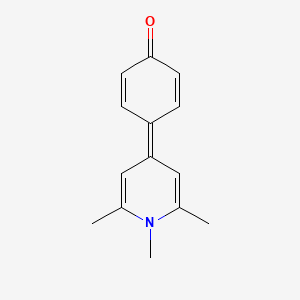
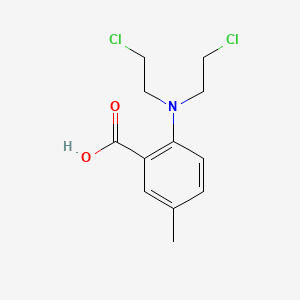
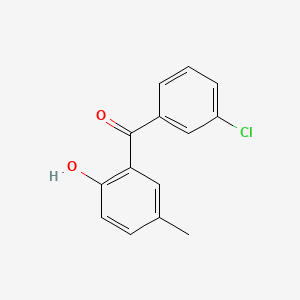
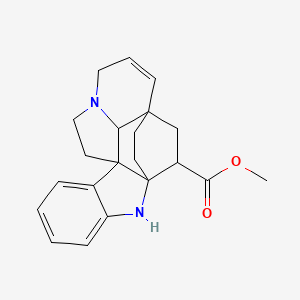
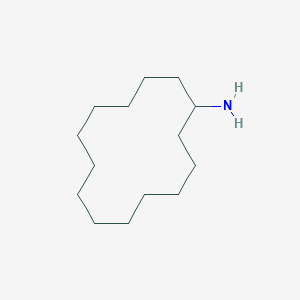
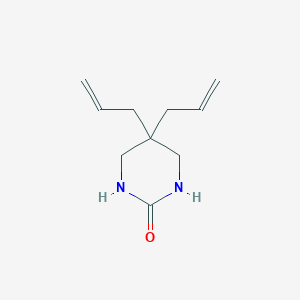
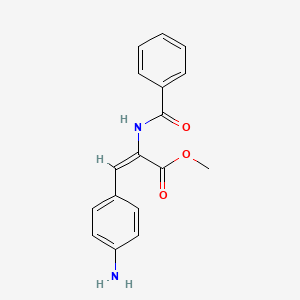
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
